1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group, two ethoxy groups, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,5-diethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-1-(2,5-diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one
- 1-Chloro-1-(2,5-dimethoxyphenyl)propan-2-one
- 1-Chloro-1-(2,5-dimethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from similar compounds that may have different substituents on the phenyl ring .
Properties
Molecular Formula |
C13H17ClO3 |
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Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-chloro-1-(2,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
VMGSJIKYDZPGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(=O)C)Cl |
Origin of Product |
United States |
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